molecular formula C26H24N2O4 B2778048 3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888444-90-4

3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2778048
CAS No.: 888444-90-4
M. Wt: 428.488
InChI Key: JLVFZNVRXROWJF-UHFFFAOYSA-N
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Description

3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzofuran core, which is fused with a carboxamide group, and substituted with 3,5-dimethylbenzamido and 2-ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of appropriate precursors

    Cyclization to form Benzofuran Core: This step often involves the use of a phenol derivative and an aldehyde under acidic or basic conditions to form the benzofuran ring.

    Introduction of Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzofuran derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of Substituents: The 3,5-dimethylbenzamido and 2-ethoxyphenyl groups can be attached through nucleophilic substitution reactions, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals due to its diverse chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
  • 3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-sulfonamide
  • 3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-acetamide

Uniqueness

Compared to similar compounds, 3-(3,5-dimethylbenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the 2-ethoxyphenyl group and the carboxamide moiety can influence its chemical reactivity, biological activity, and overall stability, making it distinct from other benzofuran derivatives.

Properties

IUPAC Name

3-[(3,5-dimethylbenzoyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-4-31-22-12-8-6-10-20(22)27-26(30)24-23(19-9-5-7-11-21(19)32-24)28-25(29)18-14-16(2)13-17(3)15-18/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVFZNVRXROWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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